molecular formula C20H22FNO4 B2418959 3-(2-Fluorophenoxy)-4-(2-methoxyphenyl)-1-(3-methoxypropyl)azetidin-2-one CAS No. 1241195-92-5

3-(2-Fluorophenoxy)-4-(2-methoxyphenyl)-1-(3-methoxypropyl)azetidin-2-one

Cat. No. B2418959
CAS RN: 1241195-92-5
M. Wt: 359.397
InChI Key: BDELOIGPFYHQBR-UHFFFAOYSA-N
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Description

3-(2-Fluorophenoxy)-4-(2-methoxyphenyl)-1-(3-methoxypropyl)azetidin-2-one is a chemical compound that belongs to the class of azetidinone derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 3-(2-Fluorophenoxy)-4-(2-methoxyphenyl)-1-(3-methoxypropyl)azetidin-2-one is not fully understood. However, it is believed to act through the modulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It may also interact with ion channels and receptors in the brain to produce its therapeutic effects.
Biochemical and Physiological Effects:
3-(2-Fluorophenoxy)-4-(2-methoxyphenyl)-1-(3-methoxypropyl)azetidin-2-one has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to modulate the release of neurotransmitters and improve synaptic transmission.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-(2-Fluorophenoxy)-4-(2-methoxyphenyl)-1-(3-methoxypropyl)azetidin-2-one in lab experiments is its high potency and selectivity. It can be used in small concentrations to produce significant effects, which reduces the cost of experiments. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-(2-Fluorophenoxy)-4-(2-methoxyphenyl)-1-(3-methoxypropyl)azetidin-2-one. One of the areas of interest is its potential as a treatment for neurological disorders, such as depression and anxiety. Further studies are needed to investigate its mechanism of action and efficacy in these conditions. Another area of interest is its potential as a pain reliever and anti-inflammatory agent. Future studies may focus on optimizing the synthesis method and developing new formulations to improve its solubility and bioavailability. Overall, the research on this compound has shown promising results, and further studies are needed to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of 3-(2-Fluorophenoxy)-4-(2-methoxyphenyl)-1-(3-methoxypropyl)azetidin-2-one involves the reaction of 2-fluorophenol, 2-methoxybenzaldehyde, 3-methoxypropylamine, and ethyl chloroacetate in the presence of a base and a solvent. The reaction proceeds through a multistep process, including condensation, cyclization, and esterification, to yield the final product. This synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

3-(2-Fluorophenoxy)-4-(2-methoxyphenyl)-1-(3-methoxypropyl)azetidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential as a treatment for depression, anxiety, and other neurological disorders.

properties

IUPAC Name

3-(2-fluorophenoxy)-4-(2-methoxyphenyl)-1-(3-methoxypropyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4/c1-24-13-7-12-22-18(14-8-3-5-10-16(14)25-2)19(20(22)23)26-17-11-6-4-9-15(17)21/h3-6,8-11,18-19H,7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDELOIGPFYHQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(C(C1=O)OC2=CC=CC=C2F)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenoxy)-4-(2-methoxyphenyl)-1-(3-methoxypropyl)azetidin-2-one

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